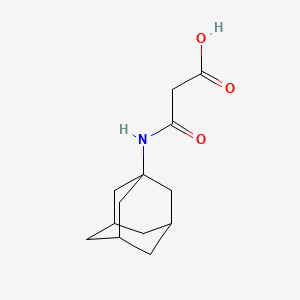

3-(1-Adamantylamino)-3-oxopropanoic acid

説明

Contextualization within Adamantane-Containing Molecular Scaffolds in Medicinal Chemistry

The adamantane (B196018) moiety, a tricyclic hydrocarbon, is a well-established pharmacophore in drug design. ontosight.ai Its incorporation into bioactive molecules is a widely utilized strategy to enhance their therapeutic potential. The primary advantage conferred by the adamantane cage is its significant lipophilicity, which can improve a drug's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. nih.gov This property is crucial for modulating the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Adamantane derivatives have found success in a variety of therapeutic areas. Amantadine, one of the earliest examples, has been used as an antiviral agent against the influenza A virus and in the management of Parkinson's disease. nih.gov This success spurred further investigation into the pharmacological possibilities of the adamantane scaffold. Today, adamantane-containing drugs are utilized as antivirals, antidiabetics, and for the treatment of neurodegenerative diseases. nih.gov

The rigid nature of the adamantane framework is another key feature leveraged by medicinal chemists. Unlike flexible alkyl chains, the adamantane cage provides a fixed, three-dimensional structure that can be used to orient functional groups in a precise spatial arrangement. This conformational rigidity can lead to higher binding affinity and selectivity for a specific biological target. nih.gov

Theoretical Frameworks Underpinning the Design and Exploration of Novel Adamantane Derivatives

The design of novel adamantane derivatives is guided by several established principles in medicinal chemistry. Structure-Activity Relationship (SAR) studies form the cornerstone of this process, where systematic modifications to the adamantane core or its substituents are made to optimize biological activity. nih.gov For instance, the position of substitution on the adamantane cage can significantly influence a compound's pharmacological profile.

Computational methods, such as molecular modeling and docking studies, play a crucial role in the rational design of adamantane-based drugs. These techniques allow researchers to predict how a molecule will interact with a biological target at the atomic level, thereby guiding the synthesis of compounds with improved efficacy and reduced off-target effects. mdpi.com

The concept of bioisosterism is also frequently employed, where the adamantane group is used to replace other moieties, such as phenyl rings, to enhance a molecule's properties. The three-dimensional and bulky nature of adamantane can offer a different steric and electronic profile compared to flatter aromatic systems, potentially leading to novel biological activities. nih.gov

Identification of Knowledge Gaps and Rationale for Focused Research on the Chemical Compound

Despite the broad utility of adamantane derivatives, there are still significant knowledge gaps in the understanding of their full potential. While many studies have focused on simple adamantane amines and their direct derivatives, the pharmacological landscape of more complex structures, such as 3-(1-Adamantylamino)-3-oxopropanoic acid, remains largely uncharted.

A comprehensive review of the scientific literature reveals a notable absence of in-depth biological studies specifically focused on this compound. While its synthesis and basic chemical properties are documented, its potential interactions with biological targets have not been extensively investigated. nih.gov This represents a clear knowledge gap. The rationale for focused research on this compound is therefore compelling. Its hybrid structure, combining the lipophilic and rigid adamantane core with a polar amino acid-like tail, suggests a potential for unique pharmacological properties.

Further research is warranted to explore the biological activity of this compound. Such studies could uncover novel therapeutic applications and would contribute valuable data to the broader understanding of adamantane-containing compounds in medicinal chemistry. The exploration of its potential as an enzyme inhibitor, a modulator of protein-protein interactions, or as a scaffold for further chemical modification could yield significant scientific insights.

Detailed Research Findings

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H19NO3 | PubChem |

| Molecular Weight | 237.29 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

The synthesis of this compound typically involves the reaction of 1-adamantylamine with a derivative of malonic acid. nih.gov

Structure

3D Structure

特性

IUPAC Name |

3-(1-adamantylamino)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c15-11(4-12(16)17)14-13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPYJFAYYUEIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354324 | |

| Record name | 3-(1-adamantylamino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156210-17-2 | |

| Record name | 3-(1-adamantylamino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for 3 1 Adamantylamino 3 Oxopropanoic Acid

Elucidation of Established Synthetic Pathways and Precursor Utilizations

The primary and most direct methods for synthesizing 3-(1-Adamantylamino)-3-oxopropanoic acid involve the formation of an amide bond between the adamantyl amine precursor and a suitable three-carbon dicarboxylic acid backbone.

The most conventional and established route for the synthesis of this compound is the acylation of 1-adamantylamine with a malonic acid derivative. This reaction falls under the general category of amide bond formation, a cornerstone of organic synthesis. ucl.ac.uk The general scheme involves the reaction of 1-adamantylamine with a malonic acid monoester or mono-acid chloride, often facilitated by a coupling agent to activate the carboxylic acid.

A common approach involves the use of malonic acid monoesters, such as monomethyl malonate or monoethyl malonate. The carboxylic acid group is activated in situ using a variety of peptide coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amino group of 1-adamantylamine. Following the amide bond formation, a simple hydrolysis step is required to convert the terminal ester group into the desired carboxylic acid.

Alternatively, the reaction can be performed using malonyl chloride, although this highly reactive reagent can lead to side products, including the formation of a diamide if not performed under carefully controlled conditions (e.g., low temperature, slow addition).

Key steps in this pathway include:

Activation of Carboxylic Acid: A malonic acid monoester is treated with a coupling agent.

Nucleophilic Attack: 1-Adamantylamine is added to the activated species, forming the amide bond.

Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final product.

Commonly used coupling reagents for this type of transformation are detailed in the table below.

| Coupling Reagent | Full Name | Byproducts | Notes |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) | Often used with additives like HOBt to improve efficiency and reduce side reactions. ucl.ac.uk |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Water-soluble | Highly efficient but more expensive; common in small-scale and peptide synthesis. ucl.ac.uk |

| T3P | n-Propylphosphonic acid anhydride | Water-soluble phosphonic acids | A versatile and powerful coupling agent with environmentally benign byproducts. ucl.ac.uk |

| CDI | 1,1'-Carbonyldiimidazole | Imidazole, CO2 | Forms an active acylimidazole intermediate; byproducts are generally easy to remove. ucl.ac.uk |

| SOCl₂ | Thionyl Chloride | SO₂, HCl | Converts the carboxylic acid to a highly reactive acid chloride; requires careful handling. ucl.ac.uk |

An alternative synthetic strategy could theoretically involve 3-oxopropanoic acid, also known as malonic semialdehyde. wikipedia.org This compound possesses both an aldehyde and a carboxylic acid functional group. wikipedia.org However, this route is fraught with challenges. 3-Oxopropanoic acid is highly reactive and unstable, and is typically generated in situ for immediate use. wikipedia.org

A hypothetical pathway could involve:

Reductive Amination: Reaction of 3-oxopropanoic acid with 1-adamantylamine to form an intermediate imine, followed by reduction to yield 3-(1-Adamantylamino)propanoic acid.

Oxidation: Subsequent oxidation of the secondary amine to an amide is not a straightforward transformation and would require specialized reagents, making this a less favorable route.

Development of Novel and Efficient Synthetic Approaches

To overcome the limitations of traditional methods, which often require stoichiometric activating reagents and long reaction times, modern synthetic methodologies are being explored. ucl.ac.uksciepub.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comingentaconnect.com The direct amidation of a carboxylic acid and an amine, a highly atom-economical process, can be significantly enhanced by microwave irradiation. mdpi.com For the synthesis of this compound, a mixture of 1-adamantylamine and a malonic acid monoester could be subjected to microwave heating, potentially in the presence of a catalyst and under solvent-free conditions. mdpi.com This approach can drastically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles. mdpi.comingentaconnect.com

Green chemistry principles focus on minimizing waste and using more environmentally benign reagents. semanticscholar.orgacs.org Catalytic direct amidation is a key green strategy. sciepub.com Boric acid, for instance, has been shown to be an effective catalyst for the direct formation of amides from carboxylic acids and amines, with water being the only byproduct. sciepub.com This reaction is typically carried out at high temperatures to remove water via a Dean-Stark trap, a process that could be combined with microwave heating for enhanced efficiency.

| Method | Typical Conditions | Advantages | Disadvantages |

| Conventional Heating | Reflux in a high-boiling solvent (e.g., toluene) for several hours. sciepub.com | Simple setup, well-established. | Long reaction times, high energy consumption, often requires stoichiometric activators. ucl.ac.uk |

| Microwave-Assisted Synthesis (MAOS) | Sealed vessel, 120-165°C for minutes. mdpi.comingentaconnect.com | Rapid reaction rates, improved yields, high efficiency. mdpi.com | Requires specialized equipment, potential for pressure buildup. |

| Green Catalytic Method | Boric acid or other catalyst, often solvent-free or in a recyclable solvent. sciepub.comacs.org | High atom economy, reduced waste, environmentally friendly. semanticscholar.orgacs.org | May require high temperatures to remove water. sciepub.com |

The parent compound, this compound, is achiral. However, the synthesis of chiral analogues is crucial for exploring stereospecific interactions in biological systems. Stereocenters can be introduced at several positions:

On the propanoic acid backbone: Using a substituted malonic acid derivative, such as 2-methylmalonic acid, would create a chiral center alpha to the carboxylic acid and amide groups. Stereoselective synthesis could be achieved using chiral auxiliaries or asymmetric catalysis to control the configuration of this new center.

On the adamantane (B196018) cage: Although more complex, stereoselective synthesis of adamantane derivatives has been reported. rsc.orgnih.gov For example, starting from a chiral adamantane precursor would allow for the synthesis of enantiomerically pure analogues.

Recent research has demonstrated efficient stereoselective routes for creating substituted piperidinone-type molecules from adamantyl-substituted homoallylamines, highlighting the feasibility of controlling stereochemistry in complex adamantane derivatives. rsc.orgnih.gov Such methodologies could be adapted for the synthesis of chiral analogues of this compound to probe the impact of stereochemistry on biological activity.

Functionalization and Derivatization Techniques for Structure-Activity Relationship Elucidation

To explore the structure-activity relationship (SAR) of this compound, systematic structural modifications are necessary. The molecule offers several handles for chemical derivatization. The synthesis of various adamantyl carboxamides has been a key strategy in developing inhibitors for therapeutic targets. nih.govnih.gov

Modification of the Carboxylic Acid: The terminal carboxylic acid is a prime site for functionalization.

Esterification: Conversion to a variety of alkyl or aryl esters can modulate lipophilicity and cell permeability.

Amidation: Reaction with different amines can produce a library of secondary amides, introducing new hydrogen bonding donors and acceptors.

Modification of the Amide Linker:

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated, though this can be challenging. This modification removes a hydrogen bond donor, which can be a key interaction, but also increases steric bulk.

Modification of the Adamantyl Cage:

While the adamantane core is generally robust, functional groups can be introduced. For example, hydroxylation at the 3-position of the cage is a known transformation, allowing for further derivatization at that site.

These derivatization strategies allow for a systematic exploration of how changes in size, electronics, and hydrogen bonding capacity at different points in the molecule affect its biological activity, providing critical data for drug design and optimization. nih.govnih.gov

| Site of Derivatization | Type of Modification | Potential Impact on Properties |

| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction to alcohol | Modulates polarity, solubility, hydrogen bonding, and potential for prodrug strategies. |

| Amide Linker (-CONH-) | N-Alkylation | Removes H-bond donor, increases steric bulk, alters conformation. |

| Adamantyl Cage | Hydroxylation, Halogenation | Alters lipophilicity, introduces new vector for interaction, can block metabolic sites. |

Strategies for Modifying the Amide Linkage

One common strategy is N-alkylation , which involves the introduction of an alkyl group onto the amide nitrogen. This can be achieved by deprotonating the amide with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. The choice of the alkyl halide allows for the introduction of a wide variety of substituents, from simple methyl or ethyl groups to more complex functionalized chains.

Another approach is N-acylation , where an acyl group is added to the amide nitrogen. This is typically accomplished by reacting the parent compound with an acyl chloride or anhydride in the presence of a base. This modification can introduce additional carbonyl groups, which can serve as new points for hydrogen bonding or further chemical elaboration.

Furthermore, the amide oxygen can be replaced with sulfur to form a thioamide . This transformation is often carried out using reagents like Lawesson's reagent or phosphorus pentasulfide. The resulting thioamide will have significantly different electronic and steric properties compared to the original amide.

| Modification Strategy | Reagents | Potential Product |

| N-Alkylation | 1. NaH 2. R-X (e.g., CH₃I) | 3-(1-Adamantyl(methyl)amino)-3-oxopropanoic acid |

| N-Acylation | Acyl chloride (e.g., acetyl chloride), Base | 3-(N-(1-Adamantyl)acetamido)-3-oxopropanoic acid |

| Thioamide Formation | Lawesson's Reagent | 3-(1-Adamantylamino)-3-thioxopropanoic acid |

Approaches to Introducing Diverse Substituents onto the Adamantane Moiety

The adamantane cage is known for its rigidity and lipophilicity. Introducing substituents onto this moiety can modulate these properties and provide new handles for conjugation or interaction with biological targets.

Direct functionalization of the adamantane core can be challenging due to its unreactive C-H bonds. However, selective hydroxylation at the tertiary bridgehead positions can be achieved using strong oxidizing agents. For this compound, the other bridgehead positions (3, 5, and 7) are potential sites for such modifications.

Halogenation , particularly bromination, is another viable strategy. This can be accomplished using reagents like N-bromosuccinimide (NBS) under radical initiation conditions, which favors substitution at the tertiary carbons of the adamantane structure. These halogenated derivatives can then serve as precursors for a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

| Modification Strategy | Reagents | Potential Product |

| Hydroxylation | Strong oxidizing agents | 3-((3-Hydroxy-1-adamantyl)amino)-3-oxopropanoic acid |

| Bromination | N-Bromosuccinimide (NBS), Radical initiator | 3-((3-Bromo-1-adamantyl)amino)-3-oxopropanoic acid |

Chemical Modifications of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional group that can be readily converted into a variety of other functionalities.

Esterification is a common transformation, which can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. jmcs.org.mx This modification can be used to mask the polarity of the carboxylic acid or to introduce a fluorescent or otherwise labeled group. thermofisher.com

The carboxylic acid can also be converted into a new amide by coupling it with a primary or secondary amine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). thermofisher.com This allows for the extension of the molecular scaffold and the introduction of diverse substituents.

Furthermore, the carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation removes the acidic proton and introduces a new site for potential modification.

| Modification Strategy | Reagents | Potential Product |

| Esterification | R-OH, Acid catalyst | Methyl 3-(1-adamantylamino)-3-oxopropanoate |

| Amidation | R₂NH, DCC or EDAC | N¹,N¹-Dialkyl-2-(1-adamantylcarbamoyl)acetamide |

| Reduction | LiAlH₄ or BH₃ | 3-(1-Adamantylamino)-3-oxopropan-1-ol |

Analytical and Spectroscopic Characterization of Synthesized Compounds and Their Derivatives

The unambiguous structural confirmation of the synthesized derivatives of this compound requires the use of advanced analytical and spectroscopic techniques.

Advanced Spectroscopic Methods for Structural Confirmation (e.g., High-Resolution NMR, Mass Spectrometry)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these compounds. 1H NMR provides information about the number and connectivity of protons in the molecule, while 13C NMR reveals the carbon skeleton. preprints.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing the precise connectivity between atoms, especially in more complex derivatives. nih.gov For instance, the characteristic chemical shifts of the adamantane protons and carbons can be used to confirm the integrity of this moiety after derivatization.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the synthesized compounds, which allows for the determination of their elemental composition with high accuracy. This technique is essential for confirming the successful incorporation of new substituents and for distinguishing between compounds with the same nominal mass.

| Analytical Technique | Information Obtained |

| 1H NMR | Proton environment and connectivity |

| 13C NMR | Carbon framework |

| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity |

| High-Resolution Mass Spectrometry | Exact mass and elemental composition |

Exploration of Biological Modulatory Effects and Mechanistic Insights

Investigation of Antiviral Mechanisms in Cellular and Subcellular Systems

A thorough search of scientific databases yielded no studies concerning the antiviral mechanisms of 3-(1-Adamantylamino)-3-oxopropanoic acid.

Assessment of Inhibitory Effects on Viral Replication Cycles

There is no available data from in vitro or in vivo studies assessing the inhibitory effects of this compound on the replication cycles of any virus. Consequently, no data tables on its efficacy, such as IC50 or EC50 values, can be presented.

Examination of Interactions with Viral Proteins and Host Factors

No research has been published detailing any examination of molecular interactions between this compound and specific viral or host cellular proteins. Studies on binding affinities, mechanisms of action, or target identification for this compound are not present in the current body of scientific literature.

Analysis of Broad-Spectrum Antiviral Potential Against Diverse Viral Families

Without foundational data on its activity against any single virus, an analysis of the broad-spectrum antiviral potential of this compound cannot be conducted. There are no reports of this compound being screened against panels of diverse viral families.

Evaluation of Antimicrobial Activities against Pathogenic Microorganisms

No studies were found that evaluated the antimicrobial, antifungal, or antiparasitic activities of this compound.

Determination of Antibacterial Efficacy in In Vitro Models

There is no published data regarding the antibacterial efficacy of this compound against any pathogenic bacteria. Therefore, information such as Minimum Inhibitory Concentration (MIC) values is not available.

Assessment of Antifungal and Antiparasitic Potential

No research has been published assessing the potential of this compound as an antifungal or antiparasitic agent.

Mechanistic Studies of Microbial Growth Inhibition and Cell Integrity Disruption

A thorough search of scientific literature did not yield any specific studies detailing the mechanisms by which this compound might inhibit microbial growth or disrupt cellular integrity. There is no available data on its effects on bacterial cell membranes, potential to induce pore formation, or interference with essential cellular processes. Therefore, a mechanistic understanding of its potential antimicrobial action remains unelucidated in the public domain.

Characterization of Enzyme Inhibitory Potential

There is no specific information available in the reviewed literature regarding the enzyme inhibitory potential of this compound.

Identification of Target Enzymes and Enzyme Classes

No target enzymes or enzyme classes have been identified for this compound in the available scientific literature. While other molecules containing an adamantane (B196018) structure have been identified as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) or Hypoxia-Inducible Factor-1α (HIF-1α), these findings are not directly applicable to the subject compound. nih.govnih.gov

Detailed Kinetic Analysis of Enzyme Inhibition

In the absence of identified target enzymes, no kinetic analyses, such as the determination of the inhibition constant (Ki) or the type of inhibition (e.g., competitive, non-competitive), have been published for this compound.

Elucidation of Molecular Mechanisms of Enzyme Binding and Inactivation

There are no studies available that elucidate the molecular mechanisms of how this compound might bind to or inactivate any enzyme.

Assessment of Immunomodulatory Effects and Cytokine Production

No studies were found that assess the immunomodulatory effects of this compound or its impact on cytokine production. Research on other adamantane-substituted compounds has shown the potential for modulation of cytokine synthesis, such as IL-12 and IFN-gamma, but these results are specific to different molecular structures and cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Induction or Suppression of Pro-inflammatory Cytokines (e.g., TNF-alpha) in Cellular Models

No studies were identified that have examined the effect of this compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-alpha), in cellular models. The response of immune cells or other cell types to this compound in terms of cytokine secretion remains unknown.

Modulation of Immune Cell Responses

There is currently no available data to suggest that this compound modulates the responses of immune cells. Research into its potential to influence immune cell activation, differentiation, or effector functions has not been reported in the existing literature.

Anti-proliferative and Cytotoxic Activities in Neoplastic Cell Lines

The potential of this compound as an anti-proliferative or cytotoxic agent against cancer has not been explored.

No research has been published detailing the evaluation of this compound for its ability to inhibit the growth or reduce the viability of any cancer cell lines. Consequently, there is no data to present in tabular format regarding its efficacy in this context.

Consistent with the lack of research into its anti-proliferative effects, there are no mechanistic studies investigating whether this compound can induce cell cycle arrest or trigger apoptotic pathways in neoplastic cells. The molecular targets and signaling pathways that might be affected by this compound are yet to be determined.

Structure Activity Relationship Sar Analysis for Optimized Biological Interactions

Elucidation of Key Pharmacophoric Features within the 3-(1-Adamantylamino)-3-oxopropanoic acid Scaffold

The essential pharmacophoric features required for potent sEH inhibition have been clearly defined through extensive research. nih.gov These key elements are:

A Large, Hydrophobic Anchor: The 1-adamantyl group serves as a highly effective hydrophobic anchor. Its rigid, cage-like structure and significant lipophilicity ensure a snug fit into a large hydrophobic pocket within the sEH active site, contributing significantly to the binding affinity. tandfonline.com

A Central Hydrogen-Bonding Moiety: The amide linker acts as a central scaffold. It correctly orients the hydrophobic and acidic groups and participates in hydrogen bonding interactions with the catalytic residues of the enzyme, mimicking the transition state of the natural substrate. nih.govnih.gov

A Terminal Acidic Group: The carboxylic acid is a critical feature, acting as a strong hydrogen bond donor and acceptor. It typically forms a key salt bridge or hydrogen bond interaction with tyrosine residues (Tyr383 and Tyr466) in the catalytic site, anchoring the inhibitor firmly. acs.org

These three components form the foundational pharmacophore for this class of inhibitors.

Systematic Modification-Activity Relationship Studies

To refine the inhibitory potency and selectivity, systematic modifications have been made to each part of the this compound scaffold.

The adamantyl group is a focal point for modification to enhance target engagement and modulate physical properties. While the unsubstituted adamantane (B196018) is highly effective, its high lipophilicity can lead to poor solubility and rapid metabolic oxidation. tandfonline.comnih.gov

Substitution on the Adamantyl Core: Introducing substituents onto the adamantane bridgehead positions has been explored to block metabolically vulnerable sites and improve solubility. For example, adding methyl or chloro groups can alter potency and metabolic stability. tandfonline.comnih.gov Interestingly, the effect of such substitutions can vary between species; compounds with three methyl substituents were potent against human sEH but poor inhibitors of the murine enzyme. nih.govresearchgate.net

Bioisosteric Replacement: Replacing the adamantane with other bulky, lipophilic groups has yielded mixed results. Larger polycycles like diamantane increased inhibitory activity but also decreased metabolic stability and solubility. nih.gov Merging the adamantane with an aromatic ring to create a benzohomoadamantane scaffold produced highly potent inhibitors, demonstrating that this novel scaffold can successfully occupy the hydrophobic pocket. nih.govacs.org

The amide linker and terminal carboxylic acid are crucial for anchoring the inhibitor in the active site, and their modification significantly impacts biological activity.

Amide Linker Modification: The amide group is part of a broader family of urea-based sEH inhibitors, which are also highly potent. nih.gov Studies directly comparing amide and urea (B33335) linkers have found that while amides can offer a 10- to 30-fold improvement in water solubility, they may cause a slight decrease in potency against human sEH. nih.govresearchgate.net The presence of a methylene (B1212753) spacer between the adamantyl group and the amide carbonyl is also crucial for maintaining high potency. nih.gov

Carboxylic Acid Modification: The terminal carboxylic acid is paramount for high potency. Its replacement with functional groups of a lower oxidation state, such as an aldehyde or alcohol, leads to a significant drop in activity. nih.gov This highlights the importance of the strong ionic and hydrogen-bonding interactions formed by the carboxylate group with the catalytic tyrosine residues. acs.org

The following table summarizes the general SAR findings for this class of compounds.

| Structural Modification | General Impact on sEH Inhibitory Activity | Rationale |

|---|---|---|

| Substitution on Adamantyl Moiety (e.g., -CH₃, -Cl) | Variable; can maintain or slightly alter potency | Blocks metabolic oxidation, alters solubility and fit in the hydrophobic pocket. tandfonline.comnih.gov |

| Replacement of Adamantane (e.g., with Benzohomoadamantane) | Potency often maintained or increased | Alternative hydrophobic scaffolds can effectively occupy the binding pocket. nih.gov |

| Replacement of Amide with Urea Linker | Potency often increased | Urea can form additional hydrogen bonds, but may decrease solubility. nih.gov |

| Removal of Methylene Spacer (between adamantane and amide) | Significant decrease | Suboptimal positioning of the adamantyl group within the hydrophobic pocket. nih.gov |

| Replacement of Carboxylic Acid (e.g., with ester, alcohol) | Significant decrease | Loss of critical ionic and hydrogen-bonding interactions with catalytic tyrosine residues. nih.gov |

Rational Design Principles for the Development of Advanced Analogues

The extensive SAR data has established clear principles for the rational design of next-generation inhibitors based on the this compound scaffold:

Preserve the Core Pharmacophore: Advanced analogues must retain the essential triad: a large hydrophobic group, a central hydrogen-bonding element (amide/urea), and a terminal acidic function. nih.gov

Optimize the Hydrophobic Moiety: While adamantane is effective, designing novel scaffolds (e.g., benzohomoadamantane) can improve properties like metabolic stability or provide additional beneficial interactions within the active site. nih.govacs.org

Enhance Physicochemical Properties: Modifications should aim to improve water solubility and metabolic stability to increase bioavailability and in vivo efficacy. This can be achieved by introducing carefully selected substituents on the hydrophobic core or by modifying the central linker. nih.govnih.gov

Utilize Computational Guidance: Molecular docking and dynamics simulations are valuable tools for predicting how novel analogues will bind to the sEH active site, allowing for the pre-screening of designs and a better understanding of inhibitor-enzyme interactions. researchgate.netnih.gov

By adhering to these principles, researchers can systematically develop advanced analogues with superior therapeutic potential.

Computational Chemistry and Molecular Modeling Investigations

Ligand-Target Docking Simulations for Binding Site Prediction and Affinity Estimation

Ligand-target docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. This technique is crucial in drug discovery for predicting the binding mode and estimating the binding affinity, which is often expressed as a docking score.

In a hypothetical study involving 3-(1-Adamantylamino)-3-oxopropanoic acid, researchers would first identify a relevant biological target, for instance, an enzyme or receptor implicated in a disease pathway. Using software like AutoDock or Glide, the 3D structure of the compound would be docked into the binding site of the target protein. The simulation would explore various possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose.

The results would typically be presented in a table format, detailing the predicted binding affinities and identifying key molecular interactions, such as hydrogen bonds or hydrophobic interactions between the adamantyl group and the protein's residues.

Table 5.1: Hypothetical Ligand-Target Docking Results No public data is available for this compound. The following table is an illustrative example of how such data would be presented.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase A | -8.5 | LEU83, VAL65 | Hydrophobic (Adamantyl moiety) |

| LYS30, ASP145 | Hydrogen Bond (Carboxylic acid) | ||

| Example Protease B | -7.2 | PHE101, TRP105 | π-Alkyl (Adamantyl moiety) |

| ARG45 | Hydrogen Bond (Amide group) |

Molecular Dynamics Simulations to Understand Ligand-Receptor Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-receptor complex predicted by docking and to observe any conformational changes in the protein or ligand upon binding.

If MD simulations were performed on a complex of this compound and a target protein, the system would be placed in a simulated physiological environment (e.g., a water box with ions). The simulation would then calculate the trajectories of atoms over a period of nanoseconds to microseconds. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be analyzed. A stable RMSD for the ligand would indicate that it remains securely in the binding pocket.

Table 5.2: Hypothetical Molecular Dynamics Simulation Parameters No public data is available for this compound. The following table is an illustrative example of simulation parameters.

| Parameter | Value |

|---|---|

| Simulation Software | GROMACS, AMBER |

| Force Field | CHARMM36, OPLS-AA |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds.

To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with experimentally measured biological activities against a specific target would be required. Various molecular descriptors (e.g., physicochemical, topological) would be calculated for each compound. Statistical methods would then be used to create an equation that correlates these descriptors with activity. The resulting model could then predict the activity of this compound.

Table 5.3: Hypothetical QSAR Model Descriptors No public data is available for this compound. The following table is an illustrative example of descriptors that might be used in a QSAR model.

| Descriptor Type | Example Descriptor | Contribution to Activity |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Positive (related to adamantyl group) |

| Topological | Polar Surface Area (PSA) | Negative |

| Electronic | Dipole Moment | Positive |

| Statistical Metric | R², Q² | > 0.6 (for a predictive model) |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to interact with a specific biological target. This pharmacophore model can then be used as a 3D query to screen large chemical databases (virtual screening) to find new, structurally diverse molecules that could also be active.

A pharmacophore model could be developed based on the structure of this compound in its bound conformation. Key features would likely include a hydrophobic feature for the adamantyl cage, a hydrogen bond acceptor for the carboxyl group, and a hydrogen bond donor/acceptor for the amide group. This model would then be used to filter a database like ZINC or ChEMBL for other compounds that match these features, potentially leading to the discovery of novel ligands.

Table 5.4: Hypothetical Pharmacophore Features No public data is available for this compound. The following table is an illustrative example of pharmacophore features.

| Pharmacophore Feature | Corresponding Moiety | Distance to Hydrophobic Center (Å) |

|---|---|---|

| Hydrophobic (HY) | Adamantyl cage | 0.0 |

| Hydrogen Bond Acceptor (HBA) | Carboxylic acid oxygen | 4.5 |

| Hydrogen Bond Donor (HBD) | Amide N-H | 3.2 |

| Hydrogen Bond Acceptor (HBA) | Amide C=O | 2.8 |

Future Research Directions and Translational Perspectives Within Chemical Biology

Development as Probes for Biological Pathway Elucidation

One of the most promising future directions for 3-(1-Adamantylamino)-3-oxopropanoic acid is its development into chemical probes for the elucidation of biological pathways. The adamantane (B196018) cage can serve as a scaffold to which various functional groups are attached, allowing for the creation of tailored molecules. pensoft.net By incorporating reporter tags, such as fluorescent dyes or biotin, onto the this compound structure, researchers could create probes to visualize and track the localization and interactions of target proteins or enzymes within living cells. The design of such probes requires high affinity and specificity for the target, good cellular penetration, and minimal cytotoxicity. mdpi.com The development of fluorescent probes, for instance, has been instrumental in discovering novel inhibitors and imaging their targets in cells. sigmaaldrich.com

Exploration of Conjugates in Targeted Delivery Systems for Research Applications

The adamantane moiety has been widely utilized in the design of drug delivery systems due to its unique structural and chemical properties. mdpi.com It can act as an "anchor" within the lipid bilayer of liposomes, facilitating the targeted delivery of encapsulated agents. pensoft.netpensoft.net Future research could focus on conjugating this compound to various therapeutic or imaging agents. These conjugates could then be incorporated into nanoparticle-based delivery systems to enhance their accumulation at specific sites of interest, such as tumors, through both passive and active targeting strategies. pensoft.net The adamantane group's lipophilicity can improve the pharmacokinetic and pharmacodynamic profiles of the conjugated molecules. pensoft.net

Integration into Fragment-Based Drug Discovery Campaigns

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov The adamantane scaffold is an attractive starting point for FBDD due to its rigid structure and ability to be chemically modified. Derivatives of adamantane can be used to probe binding pockets of proteins and enzymes. nih.gov this compound and its derivatives could be included in fragment libraries to screen against a wide range of therapeutic targets. The structural information gained from how these fragments bind can guide the rational design of more potent and selective inhibitors.

| Adamantane Derivative | Target/Application | Key Feature |

| Amantadine | Influenza A virus M2 protein | Antiviral activity nih.gov |

| Memantine | NMDA-receptor antagonist | Treatment of neurological disorders nih.gov |

| Vildagliptin and Saxagliptin | DPP-IV inhibitors | Treatment of diabetes nih.gov |

Synergistic Effects in Combination with Other Investigational Agents

The biological activity of adamantane derivatives has been shown to be synergistic when combined with other therapeutic agents. For instance, the introduction of an adamantane moiety can enhance the efficacy of existing drugs. nih.gov Future studies could investigate the potential synergistic effects of this compound when used in combination with other investigational compounds. This could involve exploring its ability to enhance the anti-proliferative or anti-microbial activity of other drugs. Adamantane derivatives have shown broad-spectrum effects against certain bacteria, yeasts, and fungi. researchgate.net

Development of Assays for High-Throughput Screening of Related Compounds

To explore the full potential of the this compound scaffold, the development of robust high-throughput screening (HTS) assays is crucial. springernature.com HTS allows for the rapid testing of large libraries of related compounds to identify those with desired biological activities. sigmaaldrich.com Assays could be designed to screen for inhibitors of specific enzymes or modulators of protein-protein interactions. The data generated from HTS campaigns can provide valuable structure-activity relationship (SAR) information, guiding the optimization of lead compounds derived from the this compound template. ontosight.ai

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-Adamantylamino)-3-oxopropanoic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling adamantylamine derivatives with activated carbonyl intermediates. For example, General Procedure B in MurA inhibitor synthesis ( ) employs a two-step approach: (1) alkylation of adamantylamine with chloro-substituted benzyl halides, followed by (2) condensation with malonic acid derivatives. Characterization of intermediates is achieved via H NMR (e.g., δ 4.58 ppm for methylene protons adjacent to the amide group) and mass spectrometry (e.g., m/z 311.15 for quinoline-containing intermediates). Purity is confirmed using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most reliable for verifying the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming adamantyl group integration (e.g., adamantyl CH signals at δ 1.6–2.1 ppm) and the propanoic acid backbone.

- IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the amide and carboxylic acid functionalities.

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns and confirm molecular weight (e.g., [M+H] for CHNO: calc. 237.14, observed 237.15) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of adamantylamine derivatives, while THF may reduce side reactions.

- Catalysis : Use of coupling agents like EDC/HOBt minimizes racemization during amide bond formation.

- Temperature Control : Maintaining 0–5°C during condensation steps prevents thermal decomposition of the adamantyl group.

- Purification : Gradient silica gel chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures enhances purity. Yields >80% are achievable under optimized conditions .

Q. What mechanistic role does the adamantyl group play in the biological activity of this compound, particularly in enzyme inhibition?

- Methodological Answer : The adamantyl group contributes to:

- Hydrophobic Interactions : Enhances binding to enzyme pockets (e.g., MurA in bacterial cell wall synthesis) via van der Waals forces.

- Metabolic Stability : Reduces oxidative degradation due to its rigid, saturated hydrocarbon structure.

- Selectivity : Prevents off-target effects by fitting into conserved enzyme active sites. Molecular docking studies (e.g., using AutoDock Vina) show binding affinity improvements of 2–3 kcal/mol compared to non-adamantyl analogs .

Q. How do degradation pathways under varying storage conditions impact the stability of this compound in biological assays?

- Methodological Answer :

- Light Sensitivity : UV exposure triggers decarboxylation of the propanoic acid moiety, detected via loss of C NMR signal at ~175 ppm.

- Hydrolytic Degradation : Aqueous buffers (pH >7) promote cleavage of the amide bond, forming adamantylamine and oxopropanoic acid. Stability is maintained at pH 4–6 and -20°C storage. LC-MS monitoring over 30 days reveals <5% degradation under optimal conditions .

Q. What computational strategies are recommended for predicting binding affinity to target enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate enzyme-ligand interactions over 100 ns, focusing on adamantyl group dynamics.

- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for adamantyl-substituted vs. non-substituted analogs.

- Docking Validation : Cross-validate results with experimental IC data from enzyme inhibition assays (e.g., MurA IC = 12 µM for the adamantyl derivative vs. 45 µM for phenyl analogs) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Contradictions often arise from:

- Reagent Purity : Adamantylamine derivatives with >98% purity (HPLC-grade) yield consistently higher results.

- Workup Procedures : Incomplete extraction (e.g., using dichloromethane vs. ethyl acetate) may lead to losses.

- Analytical Methods : Variability in HPLC column selection (C18 vs. phenyl-hexyl) affects purity assessments. Reproducibility is improved by adhering to published protocols and reporting detailed reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。